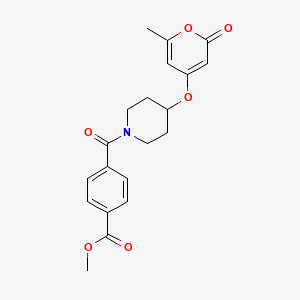![molecular formula C11H11BrClNO4 B2815450 Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate CAS No. 860785-02-0](/img/structure/B2815450.png)
Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate, also known as 5-Bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzoic acid methyl ester, is an important organic compound that has a wide range of applications in scientific research. It is used in a variety of laboratory experiments, including organic synthesis, biochemical and physiological studies, and drug development. This compound is also used in the production of pharmaceuticals, cosmetics, and other products. In
Scientific Research Applications
Development of Anticancer Agents
The compound has been associated with the development of anticancer agents. A series of thiazole and thiazolopyridazines, both containing the 2-thioureido function, were evaluated for in vitro antitumor activity against a cancer cell line collection .
Antioxidant Applications
The compound’s structure has been associated with antioxidant activity. This is due to the presence of the 2-aminothiazole scaffold, which is one of the characteristic structures in drug development .
Antimicrobial Applications
“Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate” has been associated with antimicrobial activity. The 2-aminothiazole scaffold in the compound is known to have antimicrobial properties .
Anti-inflammatory Applications
The compound has been associated with anti-inflammatory activity. The 2-aminothiazole scaffold in the compound is known to have anti-inflammatory properties .
Development of Anti-HIV Agents
The compound’s structure has been associated with the development of anti-HIV agents. This is due to the presence of the 2-aminothiazole scaffold, which is one of the characteristic structures in drug development .
properties
IUPAC Name |
methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO4/c1-17-9-4-8(14-10(15)5-13)7(12)3-6(9)11(16)18-2/h3-4H,5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMBAQUKDHANIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2815368.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2815371.png)

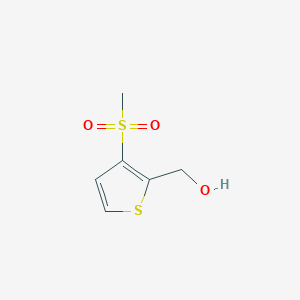
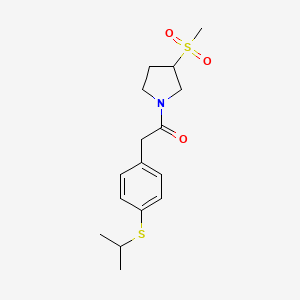
![rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride](/img/structure/B2815376.png)
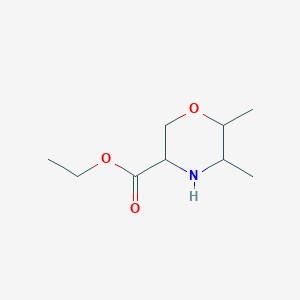

![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2815383.png)
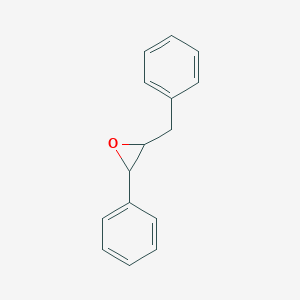
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2815387.png)

